Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-
Description
The compound Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)- (hereafter referred to as Compound A) is a 4,5-dihydrooxazole derivative characterized by a 4,4-dimethyl-substituted oxazole ring and a 4'-methylbiphenyl substituent at the 2-position. This structure confers unique physicochemical properties, making it relevant in materials science and medicinal chemistry. Its comparison with structurally similar oxazole derivatives highlights the impact of substituents on reactivity, stability, and applications .
Properties
CAS No. |
383185-74-8 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4,4-dimethyl-2-[4-(4-methylphenyl)phenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C18H19NO/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-19-18(2,3)12-20-17/h4-11H,12H2,1-3H3 |
InChI Key |
LYTJWPZPRXOKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(CO3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and 4-methylphenylboronic acid in the presence of a palladium catalyst.
Oxazole Ring Formation: The biphenyl intermediate is then reacted with an appropriate oxazole precursor under acidic or basic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxazole products.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under inert atmosphere.
Substitution: Halogens, nitro groups, in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Reduced oxazole products with hydrogenated rings.
Substitution: Halogenated or nitrated biphenyl oxazole derivatives.
Scientific Research Applications
Biological Activities
Oxazole derivatives exhibit a range of biological activities, making them valuable in pharmacology and agriculture. Notable applications include:
-
Antimicrobial Activity :
- Numerous studies indicate that oxazole derivatives possess antibacterial properties against various pathogens. For instance, compounds similar to the target oxazole demonstrated effective inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimal inhibitory concentration (MIC) values ranging from 10.8 to 5000 μg/mL .
- Anticancer Properties :
- Anti-inflammatory Effects :
Case Study 1: Antibacterial Activity
A series of synthesized oxazole derivatives were tested for their antibacterial effects. The results indicated that specific compounds exhibited superior bacteriostatic activity against Citrobacter freundii and Haemophilus influenzae, suggesting their potential as lead compounds for antibiotic development .
Case Study 2: Anticancer Activity
In a study focusing on the anticancer properties of oxazole derivatives, researchers synthesized a novel compound based on the oxazole scaffold. This compound demonstrated significant cytotoxicity against breast cancer cell lines through the activation of apoptotic pathways, highlighting its potential as a therapeutic agent in oncology .
Data Table: Biological Activities of Oxazole Derivatives
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(4’-methyl-[1,1’-biphenyl]-4-yl)-4,5-dihydrooxazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Molecular Formula and Weight
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Compound A | C₁₉H₂₁NO | 265.35 | 4'-Methylbiphenyl-4-yl |
| 4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole | C₁₂H₁₅NO | 189.25 | o-Tolyl (2-methylphenyl) |
| 4-Ethyl-4,5-dihydro-2,5-diphenyloxazole | C₁₇H₁₇NO | 251.33 | Ethyl, diphenyl |
| 2-(2'-Bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole | C₁₁H₁₂BrNO | 260.13 | 2'-Bromophenyl |
| 4,5-Dihydro-4,4-dimethyl-2-[2-methyl-6-isopropylphenyl]oxazole | C₁₆H₂₁NO | 243.34 | 2-Methyl-6-isopropylphenyl |
Key Observations :
- Compound A has the highest molecular weight due to the bulky biphenyl group, which increases lipophilicity compared to simpler aryl substituents (e.g., o-tolyl or bromophenyl) .
- The ethyl and diphenyl groups in 4-Ethyl-4,5-dihydro-2,5-diphenyloxazole contribute to moderate lipophilicity but lack the extended conjugation of the biphenyl moiety in Compound A .
Substituent Effects on Reactivity and Stability
- Synthetic Versatility: The biphenyl group in Compound A allows for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), whereas brominated analogues (e.g., 2-(2'-bromophenyl)-...) are more suited for organometallic transformations .
Crystallographic and Solid-State Properties
- X-ray crystallography data for analogous compounds (e.g., (Z)-5-Benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole ) reveal that extended aromatic systems like biphenyl can induce planar molecular conformations, influencing crystal packing and melting points .
- The dimethyl groups on the oxazole ring in Compound A likely enhance crystallinity compared to non-methylated derivatives, as seen in 4-Ethyl-4,5-dihydro-2,5-diphenyloxazole .
Biological Activity
Oxazole, 4,5-dihydro-4,4-dimethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)- is a synthetic organic compound characterized by its oxazole ring and biphenyl substitution. The compound's unique structure suggests potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity based on available research findings, including cytotoxicity, enzyme inhibition, and receptor interactions.
- Molecular Formula : C18H19NO
- Molecular Weight : 265.3 g/mol
- CAS Number : 383185-74-8
- IUPAC Name : 4,4-dimethyl-2-(4-methyl[1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research suggests that it may exert its effects through:
- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to certain receptors that modulate cellular signaling pathways.
Cytotoxicity Studies
Cytotoxicity evaluations have been conducted to assess the compound's effectiveness against various cancer cell lines. The following table summarizes findings from a study comparing the cytotoxic effects of several compounds including this oxazole derivative:
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| Oxazole | HCT-116 | 10 | More potent |
| Oxazole | MCF-7 | 15 | Comparable |
| Oxazole | MDA-MB-231 | 25 | Less potent |
| Oxazole | A549 | 12 | Comparable |
These results indicate that the oxazole derivative exhibits significant cytotoxic activity against certain cancer cell lines while showing varying potency compared to established chemotherapeutic agents like doxorubicin .
Structure–Activity Relationship (SAR)
The biological activity of oxazole derivatives can be influenced by structural modifications. For instance:
- Substituents on the biphenyl moiety can enhance or reduce cytotoxicity.
- Variations in the oxazole ring structure can affect enzyme interaction and receptor binding.
Such insights are crucial for designing more effective derivatives with improved therapeutic profiles.
Case Studies
Recent studies have highlighted the potential of oxazole derivatives in cancer therapy:
- Study on HCT-116 Cells : This study demonstrated that certain modifications to the oxazole structure led to enhanced cytotoxic effects compared to traditional chemotherapeutics .
- Receptor Interaction Analysis : Research indicated that the compound may interact with specific receptors involved in cancer cell proliferation, suggesting a dual mechanism of action involving both direct cytotoxicity and modulation of signaling pathways .
Q & A
Q. Basic
- NMR Spectroscopy : and NMR confirm regiochemistry and substituent placement (e.g., methyl groups at 4,4-positions, biphenyl coupling) .
- HRMS : Validates molecular weight and isotopic patterns .
- HPLC : Assess purity (>99% achievable via silica gel chromatography) .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refinement addresses disordered structures .
How do structural modifications at the oxazole ring or biphenyl moiety influence biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
- Oxazole Ring : Introducing electron-withdrawing groups (e.g., trifluoromethanesulfonate) enhances metabolic stability .
- Biphenyl Substituents : 4'-Methyl groups improve lipophilicity and receptor binding affinity (e.g., endothelin receptor antagonists with pM-level ) .
Methodological Approach : - Systematic substitution via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Biological assays (e.g., receptor binding, MIC tests for antimicrobial activity) paired with computational docking .
| Modification | Effect on Activity | Reference |
|---|---|---|
| 4'-Methyl biphenyl | ↑ Binding affinity (ET receptor) | |
| Trifluoromethanesulfonate | ↑ Metabolic stability |
What challenges arise in crystallographic analysis, and how can they be addressed?
Advanced
Challenges :
- Disorder in biphenyl or oxazole moieties due to rotational flexibility.
- Weak diffraction from non-crystalline impurities.
Solutions : - SHELXL Refinement : Use of restraints (e.g., DFIX, SIMU) to model disordered regions .
- Cryo-Cooling : Reduces thermal motion for improved resolution.
- Twinned Crystals : Apply twin-law correction algorithms in refinement software .
How can contradictory data regarding antimicrobial activity across studies be analyzed?
Advanced
Root Causes :
- Variability in bacterial strains or assay protocols (e.g., broth microdilution vs. disk diffusion).
- Impurity profiles (e.g., residual solvents affecting MIC values).
Methodological Resolution : - Standardize testing protocols (CLSI guidelines).
- Cross-validate purity via HPLC and HRMS.
- Statistical meta-analysis to identify trends (e.g., logP correlation with Gram-negative activity) .
What are key considerations in designing catalytic systems for coupling reactions?
Q. Basic
- Catalyst Choice : Pd(PPh) for Suzuki-Miyaura coupling of aryl halides .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance oxidative addition rates.
- Temperature : 80–100°C balances reaction rate and catalyst stability.
- Ligands : Bulky ligands (e.g., SPhos) suppress β-hydride elimination in alkyl couplings .
What computational methods predict electronic properties and reactivity?
Q. Advanced
- DFT Calculations : B3LYP/6-31G(d) level models HOMO-LUMO gaps and nucleophilic sites .
- MD Simulations : Assess solvation effects and conformational dynamics (e.g., biphenyl rotation barriers).
- Software : Gaussian, ORCA, or VASP for periodic boundary conditions in crystal packing .
How do solvent and temperature impact stereochemical outcomes?
Q. Basic
- Solvent Polarity : Protic solvents (e.g., ethanol) favor hydrogen bonding, stabilizing transition states with specific stereochemistry .
- Temperature : Lower temps (<0°C) slow racemization in chiral oxazole synthesis .
Example : Reflux in ethanol (protic) vs. DCM (aprotic) yields diastereomeric ratios of 3:1 vs. 1:1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
